Methyl 3-chloroprop-2-enoate
Description
Methyl 3-chloroprop-2-enoate (C₄H₅ClO₂) is a chlorinated unsaturated ester with the IUPAC name methyl (2Z)-3-chloroprop-2-enoate. Its molecular structure features a chlorine atom at the β-position of the propenoate chain, adjacent to the ester functional group (COOCH₃). The SMILES notation is COC(=O)C=CCl, and its InChIKey is ZLDNFLVIPPOXQL-UHFFFAOYSA-N . This compound is characterized by its electrophilic β-carbon due to the electron-withdrawing effects of the chlorine atom, making it reactive in conjugate addition reactions. Predicted collision cross-section (CCS) values for its adducts, such as [M+H]+ (118.7 Ų) and [M+Na]+ (130.3 Ų), suggest utility in mass spectrometry-based analyses .
Properties
Molecular Formula |
C4H5ClO2 |
|---|---|
Molecular Weight |
120.53 g/mol |
IUPAC Name |
methyl 3-chloroprop-2-enoate |
InChI |
InChI=1S/C4H5ClO2/c1-7-4(6)2-3-5/h2-3H,1H3 |
InChI Key |
ZLDNFLVIPPOXQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloroprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_2=\text{CHCOOCH}_3 + \text{SOCl}_2 \rightarrow \text{CH}_2=\text{CClCOOCH}_3 + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorine
The chlorine atom in methyl 3-chloroprop-2-enoate serves as a leaving group in nucleophilic substitution reactions. Key findings include:
-
Reagents : Sodium hydroxide (NaOH) or amines (e.g., NH₃) under basic conditions.
-
Mechanism : The reaction proceeds via an SN2 mechanism , facilitated by the adjacent ester group, which stabilizes the transition state through electron-withdrawing effects.
-
Products : Substituted derivatives (e.g., hydroxyl or amino groups replacing Cl).
Addition Reactions
The conjugated α,β-unsaturated ester system undergoes regioselective addition:
-
Electrophilic Addition : Bromine (Br₂) adds across the double bond via a chloronium ion intermediate , forming dibrominated products.
-
Hydrohalic Acid Addition : Hydrogen chloride (HCl) adds in a Markovnikov fashion , with acid scavengers like pyridine influencing regioselectivity .
Elimination Reactions
Base-induced elimination generates conjugated dienes:
-
Reagents : Strong bases (e.g., NaOH) under controlled conditions.
-
Mechanism : Dehydrochlorination occurs via an E2 pathway , forming α,β-unsaturated esters.
Key Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Nucleophilic Substitution | NaOH or NH₃ | Inert solvents (e.g., THF) | Substituted esters (e.g., hydroxyl or amino derivatives) |
| Electrophilic Addition | Br₂ | Room temperature, inert solvents | Dibrominated esters |
| Hydrohalic Addition | HCl + pyridine (optional) | Controlled temperature | Markovnikov adducts |
| Elimination | NaOH | Heat or reflux | α,β-Unsaturated esters |
Dual Reactivity Sites
The compound exhibits two reactive domains :
-
Ester group : Participates in hydrolysis or transesterification.
-
Chlorinated double bond : Engages in electrophilic addition or substitution.
Role of Acid Scavengers
Pyridine or 2,6-lutidine enhances Markovnikov selectivity in addition reactions by neutralizing acidic byproducts, promoting a chloronium ion mechanism over acid-catalyzed pathways .
Comparison with Analogous Compounds
Scientific Research Applications
Methyl 3-chloroprop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the production of polymers and copolymers with specific properties.
Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Industrial Chemistry: Utilized in the manufacture of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-chloroprop-2-enoate depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In addition reactions, the double bond reacts with an electrophile, resulting in the addition of new groups to the molecule. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorine atom and the ester group, which makes the double bond more susceptible to attack by nucleophiles and electrophiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 3-Chloroprop-2-enoate vs. Methyl Salicylate
| Property | This compound | Methyl Salicylate |
|---|---|---|
| Molecular Formula | C₄H₅ClO₂ | C₈H₈O₃ |
| Molar Mass (g/mol) | 120.53 | 152.15 |
| Functional Groups | Ester, chloroalkene | Ester, aromatic (benzene ring) |
| Key Reactivity | Electrophilic β-carbon for additions | Aromatic electrophilic substitution |
| Applications | Synthetic intermediates | Fragrances, topical analgesics |
Methyl salicylate, an aromatic ester, lacks the chlorine substituent but contains a benzene ring, conferring distinct physical properties (e.g., higher boiling point) and applications in flavoring and medicine . In contrast, the chlorine in this compound enhances its electrophilicity, favoring reactions like Michael additions.
This compound vs. 3-Chloro-2-methyl-1-propene
| Property | This compound | 3-Chloro-2-methyl-1-propene |
|---|---|---|
| Molecular Formula | C₄H₅ClO₂ | C₄H₇Cl |
| Molar Mass (g/mol) | 120.53 | 90.55 |
| Functional Groups | Ester, chloroalkene | Chloroalkene |
| Key Reactivity | Ester hydrolysis, conjugate addition | Alkene halogenation, polymerization |
3-Chloro-2-methyl-1-propene (methallyl chloride) is a chloroalkene used in polymer and agrochemical synthesis. The absence of an ester group reduces its polarity compared to this compound, making it more volatile and suitable for radical-initiated reactions .
This compound vs. Methyl 2-(3-Chloro-4-fluorophenyl)prop-2-enoate
| Property | This compound | Methyl 2-(3-Chloro-4-fluorophenyl)prop-2-enoate |
|---|---|---|
| Molecular Formula | C₄H₅ClO₂ | C₁₀H₈ClFO₂ |
| Molar Mass (g/mol) | 120.53 | 214.62 |
| Functional Groups | Ester, chloroalkene | Ester, chloro, fluoro (aromatic substituents) |
| Structural Features | Linear chain with chlorine | Phenyl ring with Cl and F substituents |
Such structural differences may enhance metabolic stability in pharmaceuticals but reduce solubility in polar solvents compared to this compound .
Research Findings and Implications
- Reactivity: The chlorine atom in this compound activates the α,β-unsaturated ester system, making it a versatile electrophile in cycloadditions and nucleophilic attacks .
- Analytical Utility : Its predicted CCS values suggest compatibility with ion mobility spectrometry, aiding in structural characterization .
- Safety Considerations: While specific data are lacking, analogous chlorinated compounds (e.g., 1-chloro-2-methyl-2-propanol) require precautions like immediate skin washing and eye irrigation, implying similar handling protocols for this compound .
Q & A
Q. What are the standard synthetic routes for preparing methyl 3-chloroprop-2-enoate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 3-chloroprop-2-enoic acid with methanol under acidic catalysis (e.g., sulfuric acid). Alternative methods include nucleophilic substitution of methyl acrylate derivatives with chlorine sources. Reaction optimization should focus on temperature control (20–40°C), stoichiometric ratios (1:1.2 acid-to-methanol), and catalyst efficiency. Yield improvements often require inert atmospheres to prevent side reactions like hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H NMR identifies vinyl protons (δ 5.8–6.3 ppm) and ester methyl groups (δ 3.7 ppm). C NMR confirms the carbonyl (δ 165–170 ppm) and chlorinated alkene carbons.
- IR : Strong C=O stretching (~1720 cm) and C-Cl absorption (~750 cm).
- Mass Spectrometry : Molecular ion peak (M) at m/z 136.5 and fragment peaks for Cl loss. Cross-validate results with computational simulations (e.g., DFT) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in the lab?
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.
- Store in airtight containers away from ignition sources (flash point ~40°C).
- Implement emergency measures: Eye wash stations, neutralization of spills with sodium bicarbonate, and immediate decontamination of exposed skin .
Advanced Research Questions
Q. How can hydrogen-bonding patterns of this compound be analyzed to predict crystal packing behavior?
Apply graph-set analysis (Etter’s method) to categorize hydrogen bonds (e.g., motifs for dimeric interactions). Use software like SHELXL for crystallographic refinement and ORTEP-3 for 3D visualization. Investigate how the chlorine substituent disrupts symmetry, leading to polymorphic variations. Compare experimental data with Cambridge Structural Database entries to identify outliers .
Q. What strategies resolve contradictions in spectral or crystallographic data for this compound derivatives?
- Spectral Discrepancies : Replicate experiments under controlled humidity/temperature. Use heteronuclear correlation NMR (HSQC/HMBC) to confirm connectivity.
- Crystallographic Ambiguities : Validate structures with PLATON (ADDSYM algorithm) to detect missed symmetry. Cross-check with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that may distort refinement .
Q. How do reaction parameters (solvent, catalyst, temperature) influence the regioselectivity of this compound in Diels-Alder reactions?
Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the α,β-unsaturated ester, favoring endo selectivity. Lewis acid catalysts (e.g., AlCl) lower activation energy but may promote side reactions. Kinetic studies (e.g., in situ IR monitoring) are recommended to map reaction pathways and optimize dienophile ratios (1:1.5–1:2) .
Q. What computational methods are suitable for modeling the reactivity of this compound in radical polymerization?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts radical initiation sites (typically β to the ester group). Molecular dynamics simulations can model chain propagation kinetics. Validate results with experimental EPR data to confirm radical intermediates .
Methodological Guidance
Q. Designing a kinetic study for this compound hydrolysis: What variables require control?
- pH : Use buffer systems (pH 2–12) to isolate acid/base-catalyzed mechanisms.
- Temperature : Conduct isothermal experiments (25–60°C) for Arrhenius analysis.
- Analytical Tools : Track ester degradation via HPLC (C18 column, UV detection at 210 nm) or conductivity measurements for chloride release .
Q. How to validate the purity of this compound for mechanistic studies?
- Chromatography : GC-MS with a DB-5 column (He carrier gas) to detect volatile impurities.
- Elemental Analysis : Confirm C, H, Cl, and O percentages within ±0.3% of theoretical values.
- Thermogravimetric Analysis (TGA) : Ensure no mass loss below 100°C, indicating solvent residues .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing inconsistent catalytic activity data in this compound reactions?
Apply multivariate analysis (e.g., PCA) to identify dominant variables (e.g., solvent polarity, catalyst loading). Use Grubbs’ test to detect outliers in triplicate runs. Report confidence intervals (95%) and effect sizes to distinguish experimental noise from significant trends .
Q. How to document crystallographic data for this compound in publications?
Include CIF files with SHELXL-refined coordinates, anisotropic displacement parameters, and hydrogen-bonding tables. Validate using checkCIF/PLATON and deposit data in the Cambridge Structural Database (CSD) with a CCDX reference number .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
